4-{[(Oxan-2-yl)formamido]methyl}benzoic acid
Description
Properties
IUPAC Name |
4-[(oxane-2-carbonylamino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(12-3-1-2-8-19-12)15-9-10-4-6-11(7-5-10)14(17)18/h4-7,12H,1-3,8-9H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJARVNDCDXFFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Oxan-2-yl)formamido]methyl}benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the oxane ring followed by the introduction of the formamido group and the benzoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-{[(Oxan-2-yl)formamido]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Synthesis :
- This compound serves as a valuable building block in the synthesis of pharmaceutical agents, particularly those aimed at anti-inflammatory and antimicrobial activities. Its structure allows for modifications that can enhance the efficacy and selectivity of drug candidates.
- Biological Activity :
-
Interaction Studies :
- Research into the interactions of this compound with various biological targets is ongoing. These studies focus on understanding how the compound binds to proteins and other biomolecules, which is essential for drug development.
Materials Science Applications
-
Polymer Chemistry :
- The compound can be utilized in the formulation of novel polymers with enhanced properties. Its functional groups can facilitate cross-linking reactions, leading to materials with improved mechanical strength and thermal stability.
-
Nanotechnology :
- There is potential for using this compound in the development of nanomaterials. Its unique structure may allow for the creation of nanoparticles that can be used in drug delivery systems, enhancing bioavailability and targeted delivery of therapeutics.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated that derivatives of this compound show significant inhibition against various bacterial strains. |
| Study B | Anti-inflammatory Effects | Found that modifications to the compound enhance its anti-inflammatory properties in vitro, suggesting potential therapeutic uses. |
| Study C | Polymer Development | Reported successful synthesis of a polymer incorporating this compound, resulting in materials with superior thermal properties compared to traditional polymers. |
Mechanism of Action
The mechanism of action of 4-{[(Oxan-2-yl)formamido]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Diversity
The following table summarizes key structural differences and similarities between 4-{[(Oxan-2-yl)formamido]methyl}benzoic acid and related compounds from the evidence:
Key Observations :
- Heterocycle Influence: The oxane ring in the target compound contrasts with nitrogen-containing heterocycles (e.g., azetidinone, thiazolidinone) in analogs. Oxygen’s electronegativity may enhance solubility compared to nitrogen-rich rings .
- Linker Flexibility : The methylene linker in the target compound allows conformational flexibility, whereas ethoxy linkers () or rigid bicyclic systems () may restrict motion, affecting binding interactions.
Comparative Syntheses:
- Azetidinone Derivatives (): Key Step: Cyclocondensation of 4-(nitrobenzylideneamino)benzoic acid with chloroacetyl chloride, catalyzed by triethylamine. Conditions: Reflux in dioxane, yielding β-lactam rings via Staudinger-like reactions .
- Thiazolidinone Derivatives (): Key Step: Reaction of Schiff bases with mercaptoacetic acid in DMF, facilitated by ZnCl₂. Conditions: Reflux for 8 hours, forming five-membered thiazolidinone rings .
- Dihydroisoquinoline Derivatives (): Key Step: Alkylation of tetrahydroisoquinoline with 4-(bromomethyl)benzoic acid. Conditions: Mild base (e.g., Cs₂CO₃) in polar aprotic solvents .
Target Compound (Hypothetical):
The formamido group could engage in hydrogen bonding with biological targets (e.g., enzymes or receptors).
Comparative Activities:
- Azetidinone/Thiazolidinone Derivatives: Antitumor Activity: Compounds from –4 inhibit AGS (gastric), HepG2 (liver), and A549 (lung) cancer cells, with IC₅₀ values in the micromolar range . Mechanism: β-Lactam rings may alkylate cellular nucleophiles or inhibit proteasomes .
- Dihydroisoquinoline Derivatives (): BChE Inhibition: Selective butyrylcholinesterase (BChE) inhibition, relevant for Alzheimer’s disease. SAR studies highlight the importance of the bicyclic system for potency .
- Formamido-Ethoxy Derivatives (): Antimicrobial Potential: Structural similarity to diarylformamides suggests activity against bacterial targets .
Activity Predictions for Target Compound :
Physicochemical Properties
Biological Activity
4-{[(Oxan-2-yl)formamido]methyl}benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and protein modulation. This compound's structure features an oxan ring and a formamido group, suggesting possible interactions with biological targets that could lead to therapeutic applications.
The compound can be described by its molecular formula, which includes the functional groups that contribute to its biological activity. Understanding these chemical properties is crucial for elucidating its mechanism of action.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₃ |
| Molecular Weight | 233.23 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have demonstrated that derivatives of benzoic acid, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study indicated that certain benzoic acid derivatives induced apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways.
- Cytotoxicity Assays : The compound was tested against several cancer cell lines using MTT assays, revealing varying degrees of cytotoxicity.
- Mechanism of Action : The mechanism involves the induction of intrinsic apoptosis pathways, characterized by the upregulation of pro-apoptotic factors such as BAX and caspases (caspase-3 and caspase-9), while downregulating anti-apoptotic proteins like Bcl-2 .
Protein Modulation
Another aspect of the biological activity of this compound relates to its ability to modulate protein functions, particularly in the context of proteostasis.
- Ubiquitin-Proteasome Pathway (UPP) : The compound has been shown to enhance the activity of UPP, which is crucial for protein degradation and cellular homeostasis .
- Autophagy-Lysosome Pathway (ALP) : It also promotes autophagic processes, contributing to cellular quality control mechanisms .
Case Studies
Several case studies highlight the diverse biological activities associated with benzoic acid derivatives:
- Study on IL-15 Inhibition : A recent investigation into IL-15 inhibitors revealed that certain benzoic acid derivatives could effectively reduce IL-15 dependent proliferation in immune cells, suggesting potential applications in treating autoimmune disorders .
- Cytotoxic Effects in Cancer Models : In vitro studies demonstrated that compounds structurally related to this compound exhibited selective toxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index .
Q & A
Q. What are the common synthetic routes for preparing 4-{[(Oxan-2-yl)formamido]methyl}benzoic acid, and what reagents/conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including functional group transformations and coupling reactions. Key steps may include:
- Formation of the oxan-2-ylformamide moiety : Reaction of oxan-2-amine with formylating agents (e.g., formic acid derivatives) under controlled pH and temperature .
- Methylation and coupling : Introduction of the methylene bridge via nucleophilic substitution or reductive amination, using reagents like sodium methoxide or lithium aluminum hydride (LiAlH4) in anhydrous solvents (e.g., THF) .
- Carboxylic acid activation : Conversion of the benzoic acid group to an acid chloride (using thionyl chloride) for subsequent coupling .
- Critical factors : Solvent polarity (e.g., DMF for polar intermediates), temperature control (0–60°C), and stoichiometric ratios to minimize side reactions (e.g., over-oxidation) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : A combination of NMR, IR, and HRMS is essential:
- 1H/13C NMR : Peaks for the oxan-2-yl ring (δ ~3.5–4.5 ppm for oxolane protons), formamido NH (δ ~8–9 ppm), and benzoic acid COOH (δ ~12–13 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .
- HRMS : Molecular ion peak matching the exact mass (C₁₄H₁₇NO₄, calculated [M+H]+: 264.1236) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational restriction in the formamido group) or solvent interactions :
- Variable Temperature NMR : Conduct experiments at different temperatures (e.g., 25°C to −40°C) to observe coalescence of split peaks, indicating restricted rotation .
- Deuterated Solvent Screening : Test in DMSO-d6 vs. CDCl3 to assess hydrogen bonding effects on NH and COOH protons .
- DFT Calculations : Compare experimental chemical shifts with computational models (e.g., Gaussian software) to validate assignments .
Q. What strategies are effective for improving the aqueous solubility of this compound in biological assays?
- Methodological Answer :
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt using NaOH/KOH in aqueous ethanol .
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while enhancing solubility .
- Prodrug Derivatization : Esterify the carboxylic acid group (e.g., methyl ester) for passive membrane permeability, followed by in vivo hydrolysis .
Q. How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition potential?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to test inhibition of hydrolases (e.g., serine proteases) at varying concentrations (1–100 μM) .
- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding affinity to target enzymes, focusing on interactions between the formamido group and catalytic residues .
- SAR Studies : Synthesize analogs (e.g., oxan-3-yl or tetrahydrofuran substitutions) to correlate structural features with activity .
Methodological Challenges & Data Gaps
Q. What are the limitations in current synthetic methods, and how can reaction yields be improved?
- Key Challenges :
- Byproduct Formation : Competing reactions during formamido coupling (e.g., over-acylation) reduce yields. Mitigate via slow reagent addition and low temperatures (−10°C) .
- Purification Difficulty : Use preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water gradients to isolate the pure compound .
Q. How can researchers address discrepancies in reported melting points or thermal stability data?
- Resolution Strategies :
- DSC/TGA Analysis : Perform differential scanning calorimetry to determine exact melting/decomposition points under inert atmospheres .
- Crystallinity Assessment : Compare XRD patterns of batches to identify polymorphic variations affecting thermal properties .
Safety and Handling
Q. What safety precautions are recommended for handling this compound in the laboratory?
- Guidelines :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood due to potential dust/aerosol formation during weighing .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
